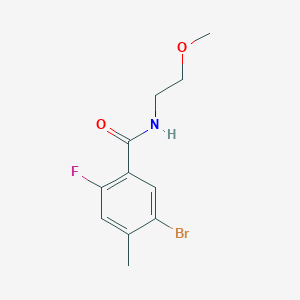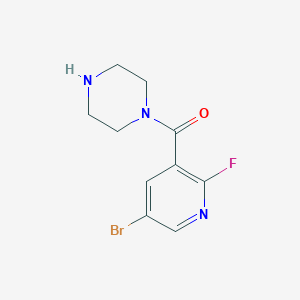
tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a cyclopentyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform at ambient temperature. The resulting solution is then washed with aqueous citric acid and brine, followed by drying over anhydrous magnesium sulfate and evaporation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, or other substituted derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or carboxylic acids.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry: tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions.
Biology and Medicine: The compound is investigated for its potential biological activity, including its role as a precursor in the synthesis of pharmacologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties tailored for various applications.
作用機序
The mechanism of action of tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- tert-Butyl 4-bromophenylcarbamate
- tert-Butyl 4-bromobutylcarbamate
- tert-Butyl 4-bromobenzylcarbamate
Uniqueness: tert-Butyl 4-bromobenzyl(cyclopentyl)carbamate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-cyclopentylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(15-6-4-5-7-15)12-13-8-10-14(18)11-9-13/h8-11,15H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSGPXBPXQVXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














